molecular formula C20H32O3 B15077674 Methyl 3-(dodecyloxy)benzoate CAS No. 52415-13-1

Methyl 3-(dodecyloxy)benzoate

Cat. No.: B15077674
CAS No.: 52415-13-1
M. Wt: 320.5 g/mol
InChI Key: JOYQSMXBQJIRSC-UHFFFAOYSA-N
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Description

Methyl 3-(dodecyloxy)benzoate: is an organic compound with the molecular formula C20H32O3 and a molecular weight of 320.476 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a dodecyloxy group. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(dodecyloxy)benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with dodecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as zirconium metal catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(dodecyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(dodecyloxy)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-(dodecyloxy)benzoate involves its interaction with hydrophobic regions of molecules and surfaces. The dodecyloxy group enhances the compound’s hydrophobicity, allowing it to interact with lipid bilayers and other hydrophobic environments. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Comparison: Methyl 3-(dodecyloxy)benzoate is unique due to its specific substitution pattern and chain length, which confer distinct hydrophobic properties. Compared to methyl 3-(decyloxy)benzoate, it has a longer alkyl chain, resulting in increased hydrophobicity. In contrast, methyl 3,4,5-tris(dodecyloxy)benzoate has multiple dodecyloxy groups, which further enhance its hydrophobic characteristics .

Biological Activity

Methyl 3-(dodecyloxy)benzoate is an organic compound that has garnered attention in recent research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological membranes, and possible therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C20H32O3C_{20}H_{32}O_3 and a molecular weight of approximately 320.47 g/mol. The compound features a benzoate structure with a dodecyloxy group attached, which enhances its lipophilicity, allowing it to dissolve in organic solvents and integrate into lipid environments effectively.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to be related to its ability to disrupt bacterial cell membranes due to its lipophilic nature .

2. Interaction with Biological Membranes

The compound's lipophilicity allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This property may impact various cellular processes, including signal transduction and ion transport. Research is ongoing to elucidate the specific molecular targets and pathways involved in these interactions, which could provide insights into its therapeutic uses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
This compoundDodecyloxy groupEnhanced lipophilicity suitable for drug delivery
Methyl 3,4,5-tris(dodecyloxy)benzoateMultiple dodecyloxy groupsGreater solubility in non-polar solvents
Methyl 3-(benzyloxy)benzoateBenzyloxy groupsLess lipophilic compared to dodecyloxy variant

This table highlights how this compound's specific dodecyloxy substitution confers distinct advantages for applications in drug delivery systems and membrane studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited dose-dependent inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.
  • Membrane Interaction Study : Researchers utilized fluorescence spectroscopy to assess how this compound affects membrane integrity. Results indicated that the compound significantly alters membrane permeability at concentrations above 100 µg/mL, suggesting potential applications in drug delivery where enhanced membrane penetration is beneficial.
  • Therapeutic Applications : Ongoing investigations are exploring the use of this compound in formulating liposomal drug delivery systems. Initial findings suggest that when incorporated into lipid vesicles, it enhances drug encapsulation efficiency and stability.

Properties

CAS No.

52415-13-1

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

methyl 3-dodecoxybenzoate

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-16-23-19-15-13-14-18(17-19)20(21)22-2/h13-15,17H,3-12,16H2,1-2H3

InChI Key

JOYQSMXBQJIRSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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